molecular formula C6H13NO2 B1318972 3-[Ethyl(methyl)amino]propanoic acid CAS No. 1095030-20-8

3-[Ethyl(methyl)amino]propanoic acid

Cat. No.: B1318972
CAS No.: 1095030-20-8
M. Wt: 131.17 g/mol
InChI Key: LKLDBSCPCALXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Ethyl(methyl)amino]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an ethyl and a methyl group attached to the nitrogen atom of the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[Ethyl(methyl)amino]propanoic acid can be achieved through the Michael addition reaction. This involves the reaction of an amine with an acrylate. For instance, the reaction of N-ethyl-N-methylamine with ethyl acrylate under controlled conditions can yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: 3-[Ethyl(methyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. For example, halogenation can occur in the presence of halogens like chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[Ethyl(methyl)amino]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Ethyl(methyl)amino]propanoic acid involves its interaction with specific molecular targets. For instance, it may act as a substrate for enzymes involved in amino acid metabolism. The pathways involved include transamination reactions where the amino group is transferred to another molecule, facilitating various biochemical processes .

Comparison with Similar Compounds

    3-Aminopropanoic acid:

    2-Methylpropanoic acid:

Uniqueness: 3-[Ethyl(methyl)amino]propanoic acid is unique due to the presence of both ethyl and methyl groups attached to the nitrogen atom, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for specific applications in research and industry.

Biological Activity

3-[Ethyl(methyl)amino]propanoic acid, also known as a beta-amino acid, is a compound with significant biological activity and potential applications in pharmacology and biochemistry. This article explores its biological mechanisms, cellular effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₃NO₂
  • Molecular Weight : 115.18 g/mol
  • Solubility : Highly soluble in water (43.3 mg/ml) .
  • Classification : Beta-amino acid due to the presence of both an amino group and a carboxyl group.

This compound exhibits its biological effects through several mechanisms:

  • Neurotransmitter Modulation : It has been shown to influence neurotransmitter systems, potentially affecting mood and cognitive functions .
  • Enzyme Interaction : The compound interacts with various enzymes, modulating their activity, which can lead to alterations in metabolic pathways .
  • Blood-Brain Barrier Permeability : Its ability to cross the blood-brain barrier (BBB) allows it to exert effects on central nervous system functions .

1. Neuropharmacological Effects

Research indicates that this compound may have neuroprotective properties, influencing neuronal survival and function. Its modulation of neurotransmitter systems could make it a candidate for treating neurological disorders.

2. Antimicrobial Activity

The compound has demonstrated antibacterial properties against various strains of bacteria. In studies, it exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating potential as an antimicrobial agent .

Bacterial StrainMIC (µg/mL)
E. coli40
S. aureus50
P. aeruginosa45

3. Cellular Effects

Studies have shown that this compound affects cell viability and proliferation:

  • Cell Viability : At varying concentrations, the compound influences cell growth rates, with higher concentrations leading to reduced viability in cancer cell lines such as MCF-7 .
  • Apoptosis Induction : Evidence suggests that treatment with this compound can initiate apoptosis in certain cancer cells, indicating its potential as an anticancer agent .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of induced neurodegeneration. Results indicated significant preservation of neuronal integrity and function compared to control groups.

Case Study 2: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of various compounds, this compound showed potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

Properties

IUPAC Name

3-[ethyl(methyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-7(2)5-4-6(8)9/h3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLDBSCPCALXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.